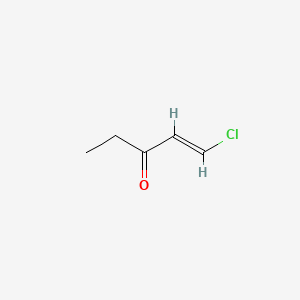
2-氯乙烯基乙酮
描述
Synthesis Analysis
CVEK can be synthesized by various methods, including the aldol condensation reaction of 2-chloroacetone and acetaldehyde catalyzed by calcium hydroxide, a base-catalyzed Michael addition reaction of vinyl ethyl ketone with hydrogen chloride, and a chlorination reaction of vinyl ethyl ketone with sulfur dichloride.Molecular Structure Analysis
The molecular formula of 2-Chlorovinyl ethyl ketone is C5H7ClO . The InChI is InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3 . The Canonical SMILES is CCC(=O)C=CCl .Chemical Reactions Analysis
Chalcones, which are secondary metabolites of an edible or medicinal plant, have a ketoethylenic moiety in their structure. They are easily prepared using various reaction procedures and strategies . For instance, the named reaction Claisen-Schmidt condensation is one common methodology to prepare the title compound through carbonyl derivative condensation in the presence of base .Physical And Chemical Properties Analysis
2-Chlorovinyl ethyl ketone is a clear, light yellow, and oily liquid with a strong, pungent odor that resembles that of acrolein. The molecular weight of CVEK is 118.56 g/mol, and its boiling point is 68-70 °C. The compound has a melting point of −68 °C and a density of 1.136 g/mL at 25 °C. CVEK is soluble in organic solvents, including ether, ethanol, acetone, and benzene, but is nearly insoluble in water.科学研究应用
Pharmaceuticals
The β-dicarbonyl structure, which is present in 2-Chlorovinyl ethyl ketone, is used in the synthesis of biologically and pharmaceutically active compounds . These compounds are used in the treatment of many pathological disorders, such as cardiovascular and liver diseases, hypertension, obesity, diabetes, neurological disorders, inflammation, skin diseases, fibrosis, or arthritis .
Friedel–Crafts Acylation
The Friedel–Crafts acylation of alkynes stereoselectively provides (Z)-β-chlorovinyl ketones . To develop the (E)-selective synthesis of β-chlorovinyl ketones, a flow chemistry approach was devised for the Friedel–Crafts acylation of alkynes . This approach provides a fast, clean, high yielding, and stereoselective synthetic route to (E)-β-chlorovinyl ketones .
Synthesis of Sedative Drug Ethchlorvynol
2-Chlorovinyl ethyl ketone is used in the synthesis of the sedative drug ethchlorvynol . Lithium acetylide was generated from acetylene and lithium metal in liquid ammonia. The procedure allows obtaining a range of ethynyl β-halogenvinyl carbinols .
Polymer Chemistry
2-Chlorovinyl ethyl ketone is used in polymer chemistry due to its unique properties and reactivity. It can be used as a monomer or a cross-linking agent in the synthesis of various polymers.
Synthesis of Natural Products
The β-dicarbonyl structure, which is present in 2-Chlorovinyl ethyl ketone, is found in many natural products, exhibiting a wide range of biological activities . Many naturally occurring 1,3-diketones, such as dibenzoylmethane (DBM) or n-tritriacontane-16,18-dione (TTAD), are typical examples of this type of compounds, naturally obtained from plants such as eucalyptus leaves, licorice roots, vanilla beans, or sunflower pollen . These powerful natural antioxidants possess prominent anti-cancer properties with minimal toxicity .
Synthesis of Biologically Active Compounds
The β-dicarbonyl structure, which is present in 2-Chlorovinyl ethyl ketone, is used in the synthesis of biologically active compounds . These compounds are used in the treatment of many pathological disorders, such as cardiovascular and liver diseases, hypertension, obesity, diabetes, neurological disorders, inflammation, skin diseases, fibrosis, or arthritis .
Synthesis of Antioxidants
Many naturally occurring 1,3-diketones, such as dibenzoylmethane (DBM) or n-tritriacontane-16,18-dione (TTAD), are typical examples of this type of compounds, naturally obtained from plants such as eucalyptus leaves, licorice roots, vanilla beans, or sunflower pollen . These powerful natural antioxidants possess prominent anti-cancer properties with minimal toxicity .
安全和危害
Studies have reported moderate to severe toxicity associated with CVEK exposure in experimental animals. The compound causes irritation, skin sensitization, and respiratory tract epithelium. The primary toxicological mechanism of CVEK is believed to be the electrophilic addition of the chlorine atom to biological molecules.
未来方向
2-Chlorovinyl ethyl ketone is a chemical compound used in various scientific research applications. This versatile material finds utility in fields like organic synthesis, pharmaceuticals, and polymer chemistry due to its unique properties and reactivity. Many chalcone–heterocycle hybrids appear to exhibit promise as future drug candidates owing to their similar or superior activities compared to those of the standards . Thus, this review may prove to be beneficial for the development and design of new potent therapeutic drugs based on previously developed strategies .
属性
IUPAC Name |
(E)-1-chloropent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFGANUEMXVTA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309763 | |
| Record name | (1E)-1-Chloro-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorovinyl ethyl ketone | |
CAS RN |
58953-12-1 | |
| Record name | (1E)-1-Chloro-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58953-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorovinyl ethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058953121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E)-1-Chloro-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROVINYL ETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY4X396P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



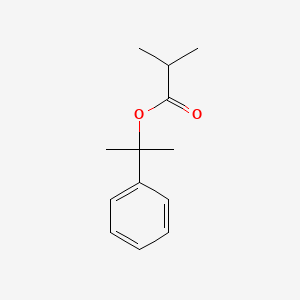
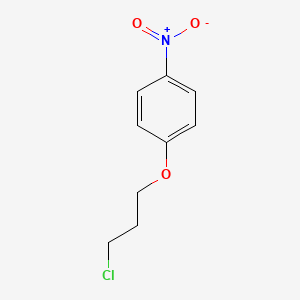
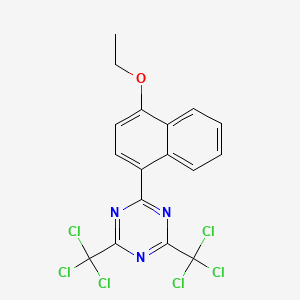
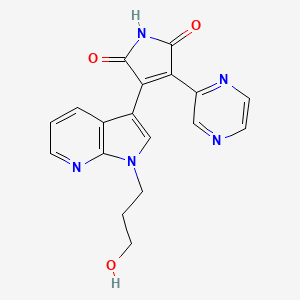
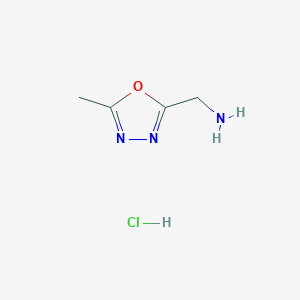
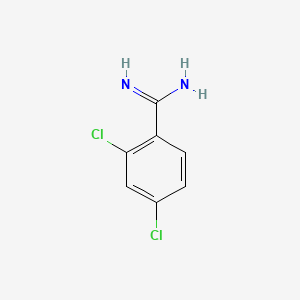
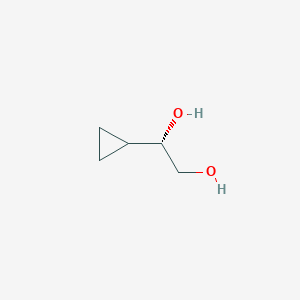
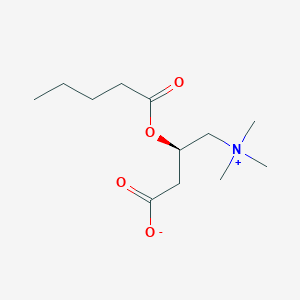
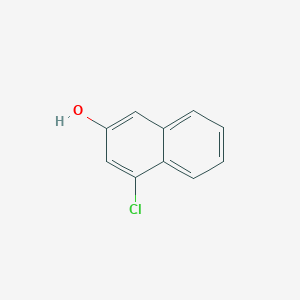
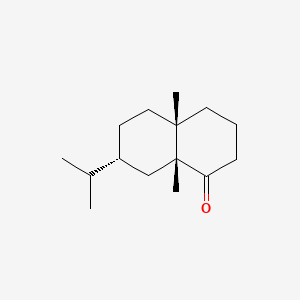
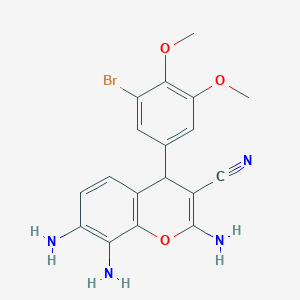
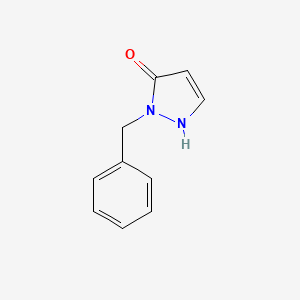
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B1624407.png)
![2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione](/img/structure/B1624410.png)